Fatma Kaynak Onurdağ,
Uğur Kayış,
Suzan Ökten
PMID: 34416797
DOI:
10.5578/mb.20219801
Abstract
The most realistic approach in recent years is researching the resistance inhibition rather than synthesizing new compounds. In this study, we aimed to determine i) the effect of phenylalanine-argininebeta-naphthylamide (PAβN), on minimum inhibition concentrations (MICs) of ciprofloxacin (CIP), ii) to obtain the CIP+PAβN concentration that inhibits CIP resistance and iii) to show that this inhibition is caused by the effect of PAβN on the expression of efflux pump (EF) system genes. Acinetobacter baumannii isolates were collected from Trakya University Hospital. In 67 isolates determined to be resistant to CIP, CIP susceptibility was investigated in presence of PAβN once again. Isolates determined to have four or more fold decrease in ciprofloxacin MIC values were included in checkerboard assay and quantitative real-time reverse transcriptase polymerase chain reaction (qrRT-PCR). Fractional inhibition concentrations (FICs) were calculated through the PAßN concentrations that inhibit ciprofloxacin resistance, by the checkerboard assay results. With the combination of CIP+PAβN, the effect of the concentrations at which inhibition occurs, to the expression levels of EF system genes (adeA, adeB, adeR, adeS, adeF, adeG, adeH, adeL) was investigated by qrRT-PCR. By the checker board assay, a synergistic effect was determined between PAßN and CIP in 11 isolates, while in other isolates the effect was determined to be additive. In some isolates resistant to CIP, CIP + PAβN combination inhibited the resistance and increased CIP susceptibility. In the presence of 25 mg/L and 100 mg/L PAβN, 22 (32.83%) and 27 (40.3%) of 67 isolates became sensitive to CIP, respectively. In seven isolates, 12.5 µg/ml PAβN concentration eliminated CIP resistance by decreasing CIP MIC value to 1 µg/ml. Also, in one isolate the MIC value was 0.5 µg/ml in the presence of 25 µg/ml PAβN and 1 µg/ml in the presence of 1.5625 µg/ml PAβN. After analyzing the expression levels of EF genes (adeA, adeB, adeC, adeF, adeG, adeH, adeL, adeR and adeS) by the qRt-PCR method, it was determined that with the addition of PAβN to media containing CIP, the expression levels of the genes decreased (p<0.05). The aim of the study has been achieved with the results obtained. These results highlighted the importance of research on the inhibition of resistance, as well as the synthesis of new antimicrobial compounds. Combined use of inhibitors and antibiotics should be considered as an alternative treatment method. Thus, existing antibiotics can be included in the treatment again, saving time and money. It will be possible to use these findings in further studies to elucidate the mechanism of action of new inhibitor candidate compounds and associate them with the expression of DAP genes, also by investigating mutations in the regulatory gene regions in isolates with over-expression levels.
Yanxia Song,
Siyu Lu,
Jun Hai,
Kun Liang,
Shihao Sun,
Genping Meng,
Baodui Wang
PMID: 34379390
DOI:
10.1021/acs.analchem.1c01497
Abstract
l-3,4-Dihydroxy-phenylalanine (l-DOPA) is the most effective drug for the treatment of Parkinson's disease, which plays a very important role in clinical and neurochemistry. However, how to achieve high-sensitivity recognition of l-DOPA still faces challenges. Here, a facile strategy is presented to construct nitrogen-doped chiral CuO/CoO nanofibers (N-CuO/CoO NFs) with nanozyme activity and electrochemiluminescence property, in which CuO/CoO NFs are used as the catalytic activity center and chiral cysteine (Cys) is used as the inducer of chiral recognition, for enantioselective catalysis and sensitive recognition of DOPA enantiomers. Notably, N doping not only enhances the enzyme-mimic activity of CuO/CoO NFs but also amplifies their electrochemiluminescence (ECL) signals in the presence of luminol. More importantly, in the presence of DOPA enantiomers, the d-cysteine (d-Cys)-modified N-CuO/CoO NFs exhibit different ECL performances; thus, d-Cys@N-CuO/CoO NFs could selectively distinguish and sensitively detect l-DOPA through ECL signals, and the detection limit is 0.29 nM for l-DOPA. In addition, it also showed good sensing performance for the determination of l-DOPA in fetal bovine serum. This is the first report on the detection of DOPA enantiomers based on an enhanced ECL strategy, providing a robust pathway for chiral discrimination and detection of chiral molecules.
Agnieszka Szewczyk,
Inga Kwiecień,
Mariusz Grabowski,
Karolina Rajek,
Emilia Cavò,
Maria Fernanda Taviano,
Natalizia Miceli
PMID: 34443552
DOI:
10.3390/molecules26164965
Abstract
The aims of this study were to evaluate the antioxidant properties, to investigate the content of major secondary metabolites in
cell cultures, and to determine the change in the production of phenolic acids by adding phenylalanine to the culture medium. Three in vitro methods, which depend on different mechanisms, were used for assessing the antioxidant activity of the extract: 1,1-diphenyl-2-picrylhydrazil (DPPH), reducing power and Fe
chelating activity assays. The extract showed moderate activity both in the DPPH and in the reducing power assays (IC
= 1.966 ± 0.058 mg/mL; ASE/mL = 16.31 ± 1.20); instead, it was found to possess good chelating properties reaching approximately 70% activity at the highest tested dose. The total phenolic, total flavonoid, and condensed tannin content of
cell culture extract was spectrophotometrically determined. The phenolic acid content was investigated by RP-HPLC, and the major metabolites-protocatechuic and
-hydroxybenzoic acids-were isolated and investigated by
H NMR. The results showed that phenylalanine added to
cell cultures at concentrations of 100, 150, and 200 mg/150 mL increased the production of phenolic acids. Cultures that were grown for 3 weeks and collected after 4 days of phenylalanine supplementation at high concentration showed maximal content of phenolic acids (73.76 mg/100 g DW).
Soraia Poloni,
Bruna Bento Dos Santos,
Ana Chiesa,
Norma Specola,
Marcela Pereyra,
Manuel Saborío-Rocafort,
María Florencia Salazar,
María Jesús Leal-Witt,
Gabriela Castro,
Felipe Peñaloza,
Sunling Palma Wong,
Ramsés Badilla Porras,
Lourdes Ortiz Paranza,
Marta Cristina Sanabria,
Marcela Vela Amieva,
Marco Morales,
Amanda Rocío Caro Naranjo,
Antonieta Mahfoud,
Ana Rosa Colmenares,
Aida Lemes,
José Fernando Sotillo-Lindo,
Ceila Perez,
Laritza Martínez Rey,
Georgina María Zayas Torriente,
Lilia Farret Refosco,
Ida Vanessa Doederlein Schwartz,
Veronica Cornejo
PMID: 34444728
DOI:
10.3390/nu13082566
Abstract
This study aimed to describe the current practices in the diagnosis and dietary management of phenylketonuria (PKU) in Latin America, as well as the main barriers to treatment. We developed a 44-item online survey aimed at health professionals. After a pilot test, the final version was sent to 25 practitioners working with inborn errors of metabolism (IEM) in 14 countries. Our results include 22 centers in 13 countries. Most countries (12/13) screened newborns for PKU. Phenylalanine (Phe) targets at different ages were very heterogeneous among centers, with greater consistency at the 0-1 year age group (14/22 sought 120-240 µmol/L) and the lowest at >12 years (10 targets reported). Most countries had only unflavored powdered amino acid substitutes (10/13) and did not have low-protein foods (8/13). Only 3/13 countries had regional databases of the Phe content of foods, and only 4/22 centers had nutrient analysis software. The perceived obstacles to treatment were: low purchasing power (62%), limited/insufficient availability of low-protein foods (60%), poor adherence, and lack of technical resources to manage the diet (50% each). We observed a heterogeneous scenario in the dietary management of PKU, and most countries experienced a lack of dietary resources for both patients and health professionals.
Yajuan Li,
Zhi Tan,
Yaohua Zhang,
Zhao Zhang,
Qingsong Hu,
Ke Liang,
Yao Jun,
Youqiong Ye,
Yi-Chuan Li,
Chunlai Li,
Lan Liao,
Jianming Xu,
Zhen Xing,
Yinghong Pan,
Sujash S Chatterjee,
Tina K Nguyen,
Heidi Hsiao,
Sergey D Egranov,
Nagireddy Putluri,
Cristian Coarfa,
David H Hawke,
Preethi H Gunaratne,
Kuang-Lei Tsai,
Leng Han,
Mien-Chie Hung,
George A Calin,
Fares Namour,
Jean-Louis Guéant,
Ania C Muntau,
Nenad Blau,
V Reid Sutton,
Manuel Schiff,
François Feillet,
Shuxing Zhang,
Chunru Lin,
Liuqing Yang
PMID: 34353949
DOI:
10.1126/science.aba4991
Abstract
The functional role of long noncoding RNAs (lncRNAs) in inherited metabolic disorders, including phenylketonuria (PKU), is unknown. Here, we demonstrate that the mouse lncRNA
and human
associate with phenylalanine hydroxylase (PAH).
-knockout mice exhibited excessive blood phenylalanine (Phe), musty odor, hypopigmentation, growth retardation, and progressive neurological symptoms including seizures, which faithfully models human PKU.
depletion led to reduced PAH enzymatic activities in human induced pluripotent stem cell-differentiated hepatocytes. Mechanistically,
modulated the enzymatic activities of PAH by facilitating PAH-substrate and PAH-cofactor interactions. To develop a therapeutic strategy for restoring liver lncRNAs, we designed GalNAc-tagged lncRNA mimics that exhibit liver enrichment. Treatment with GalNAc-
mimics reduced excessive Phe in
and
mice and improved the Phe tolerance of these mice.
Mohaddeseh Peyro,
Mohammad Soheilypour,
Vikrum S Nibber,
Andrew M Dickson,
Mohammad R K Mofrad
PMID: 34237287
DOI:
10.1016/j.bpj.2021.06.031
Abstract
FG nucleoporins (FG Nups) are intrinsically disordered proteins and are the putative regulators of nucleocytoplasmic transport. They allow fast, yet selective, transport of molecules through the nuclear pore complex, but the underlying mechanism of nucleocytoplasmic transport is not yet fully discovered. As a result, FG Nups have been the subject of extensive research in the past two decades. Although most studies have been focused on analyzing the conformation and function of FG Nups from a biophysical standpoint, some recent studies have investigated the sequence-function relationship of FG Nups, with a few investigating amino acid sequences of a large number of FG Nups to understand common characteristics that might enable their function. Previously, we identified an evolutionarily conserved feature in FG Nup sequences, which are extended subsequences with low charge density, containing only positive charges, and located toward the N-terminus of FG Nups. We named these patterns longest positive like charge regions (lpLCRs). These patterns are specific to positively charged residues, and negatively charged residues do not demonstrate such a pattern. In this study, we compare FG Nups with other disordered proteins obtained from the DisProt and UniProt database in terms of presence of lpLCRs. Our results show that the lpLCRs are virtually exclusive to FG Nups and are not observed in other disordered proteins. Also, lpLCRs are what differentiate FG Nups from DisProt proteins in terms of charge distribution, meaning that excluding lpLCRs from the sequences of FG Nups make them similar to DisProt proteins in terms of charge distribution. We also previously showed the biophysical effect of lpLCRs in conformation of FG Nups. The results of this study are in line with our previous findings and imply that lpLCRs are virtually exclusive and functionally significant characteristics of FG Nups and nucleocytoplasmic transport.
Stuart Ruddell,
Elena Sugrue,
Sarah Memarzadeh,
Lorna Mae Hellam,
Sam J Wilson,
David J France
PMID: 34206893
DOI:
10.3390/molecules26133919
Abstract
PF74 is a capsid-targeting inhibitor of HIV replication that effectively perturbs the highly sensitive viral uncoating process. A lack of information regarding the optical purity (enantiomeric excess) of the single stereogenic centre of PF74 has resulted in ambiguity as to the potency of different samples of this compound. Herein is described the synthesis of enantiomerically enriched (
)- and (
)-PF74 and further enrichment of the samples (≥98%) using chiral HPLC resolution. The biological activities of each enantiomer were then evaluated, which determined (
)-PF74 (IC
1.5 µM) to be significantly more active than (
)-PF74 (IC
19 µM). Computational docking studies were then conducted to rationalise this large discrepancy in activity, which indicated different binding conformations for each enantiomer. The binding energy of the conformation adopted by the more active (
)-PF74 (ΔG = -73.8 kcal/mol) was calculated to be more favourable than the conformation adopted by the less active (
)-enantiomer (ΔG = -55.8 kcal/mol) in agreement with experimental observations.
Christopher Thomas,
Benjamin Wetherall,
Mark D Levasseur,
Rebecca J Harris,
Scott T Kerridge,
Jonathan M G Higgins,
Owen R Davies,
Suzanne Madgwick
PMID: 34262048
DOI:
10.1038/s41467-021-24554-2
Abstract
Successful cell division relies on the timely removal of key cell cycle proteins such as securin. Securin inhibits separase, which cleaves the cohesin rings holding chromosomes together. Securin must be depleted before anaphase to ensure chromosome segregation occurs with anaphase. Here we find that in meiosis I, mouse oocytes contain an excess of securin over separase. We reveal a mechanism that promotes excess securin destruction in prometaphase I. Importantly, this mechanism relies on two phenylalanine residues within the separase-interacting segment (SIS) of securin that are only exposed when securin is not bound to separase. We suggest that these residues facilitate the removal of non-separase-bound securin ahead of metaphase, as inhibiting this period of destruction by mutating both residues causes the majority of oocytes to arrest in meiosis I. We further propose that cellular securin levels exceed the amount an oocyte is capable of removing in metaphase alone, such that the prometaphase destruction mechanism identified here is essential for correct meiotic progression in mouse oocytes.
Benjamin Lefranc,
Karima Alim,
Cindy Neveu,
Olivier Le Marec,
Christophe Dubessy,
Jean A Boutin,
Julien Chuquet,
David Vaudry,
Gaëtan Prévost,
Marie Picot,
Hubert Vaudry,
Nicolas Chartrel,
Jérôme Leprince
PMID: 34299587
DOI:
10.3390/molecules26144312
Abstract
26RFa is a neuropeptide that activates the rhodopsin-like G protein-coupled receptor QRFPR/GPR103. This peptidergic system is involved in the regulation of a wide array of physiological processes including feeding behavior and glucose homeostasis. Herein, the pharmacological profile of a homogenous library of QRFPR-targeting peptide derivatives was investigated in vitro on human QRFPR-transfected cells with the aim to provide possible insights into the structural determinants of the Phe residues to govern receptor activation. Our work advocates to include in next generations of 26RFa
-based QRFPR agonists effective substitutions for each Phe unit, i.e., replacement of the Phe
residue by a constrained 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid moiety, and substitution of both Phe
and Phe
by their
-chloro counterpart. Taken as a whole, this study emphasizes that optimized modifications in the C-terminal part of 26RFa are mandatory to design selective and potent peptide agonists for human QRFPR.